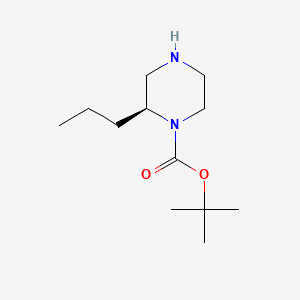methanone hydrochloride CAS No. 1185504-45-3](/img/structure/B1437259.png)
[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride
Übersicht
Beschreibung
4-(2-Aminoethoxy)phenylmethanone hydrochloride: is a chemical compound known for its versatile applications in scientific research. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a probe in biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties.
- Used in drug discovery and development processes.
Industry:
- Applied in the production of specialty chemicals.
- Used in the formulation of advanced materials.
Wirkmechanismus
Target of Action
It is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
Mode of Action
When appended to a ligand or pharmacophore through its PEGylated amine linker, this compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photoactivation mechanism, leading to covalent bonding and potential downstream effects.
Result of Action
The molecular and cellular effects of 4-(2-Aminoethoxy)phenyl(phenyl)methanone hydrochloride’s action would depend on the specific biological target that it modifies. As it allows for UV light-induced covalent modification of a biological target, it could potentially alter the function of the target molecule, leading to downstream effects on cellular processes .
Biochemische Analyse
Biochemical Properties
4-(2-Aminoethoxy)phenylmethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s benzophenone moiety allows for UV light-induced covalent modification of biological targets, facilitating the study of protein interactions and functions. The alkyne tag enables further functionalization through click chemistry, allowing for the attachment of various probes and labels . This compound is particularly useful in chemoproteomics, where it helps demonstrate target engagement and selectivity of inhibitors in their native environment .
Cellular Effects
The effects of 4-(2-Aminoethoxy)phenylmethanone hydrochloride on cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to covalently bind to target proteins upon UV activation allows researchers to study protein-protein interactions and the dynamics of cellular processes . This can lead to insights into how specific proteins contribute to cellular functions and disease mechanisms.
Molecular Mechanism
At the molecular level, 4-(2-Aminoethoxy)phenylmethanone hydrochloride exerts its effects through covalent binding interactions with biomolecules. The benzophenone moiety, upon UV activation, forms a covalent bond with nearby proteins, effectively “freezing” protein interactions at a specific moment in time . This allows for the identification and study of transient protein interactions that are otherwise difficult to capture. The alkyne tag facilitates further functionalization, enabling the attachment of various probes for downstream analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethoxy)phenylmethanone hydrochloride can change over time. The compound is stable under standard storage conditions but may degrade upon prolonged exposure to light and air . Researchers have observed that the compound’s ability to modify proteins remains effective over short to medium time frames, making it suitable for various in vitro and in vivo studies. Long-term effects on cellular function are still being investigated, with some studies indicating potential impacts on protein stability and function .
Dosage Effects in Animal Models
The effects of 4-(2-Aminoethoxy)phenylmethanone hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively modifies target proteins without causing significant toxicity . At higher doses, researchers have observed potential adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing potential side effects.
Metabolic Pathways
4-(2-Aminoethoxy)phenylmethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its covalent binding to target proteins Understanding these pathways can provide insights into how the compound influences cellular metabolism and protein function .
Transport and Distribution
Within cells and tissues, 4-(2-Aminoethoxy)phenylmethanone hydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound’s PEGylated amine linker enhances its solubility and facilitates its distribution to various cellular compartments . This property is crucial for ensuring that the compound reaches its target proteins and exerts its intended effects.
Subcellular Localization
The subcellular localization of 4-(2-Aminoethoxy)phenylmethanone hydrochloride is influenced by its targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can interact with target proteins and modify their function . This localization is essential for studying the spatial dynamics of protein interactions and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethoxy)phenylmethanone hydrochloride typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of 4-(2-Aminoethoxy)phenylmethanone hydrochloride follows a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Vergleich Mit ähnlichen Verbindungen
- 4-(2-(2-Aminoethoxy)ethoxy)phenylmethanone hydrochloride
- 4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenylmethanone hydrochloride
- 4-(Aminomethyl)phenylmethanone hydrochloride
Uniqueness:
- Structural Properties: The presence of the aminoethoxy group provides unique reactivity compared to other similar compounds.
- Applications: Its versatility in various fields of research makes it a valuable compound for scientific studies.
Eigenschaften
IUPAC Name |
[4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRSQOLACCREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


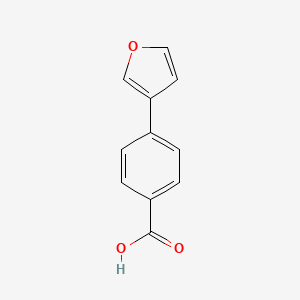
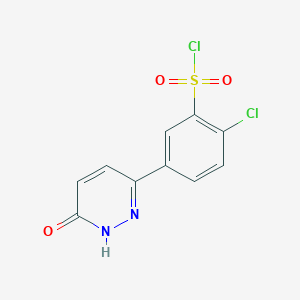
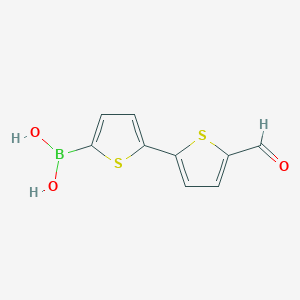
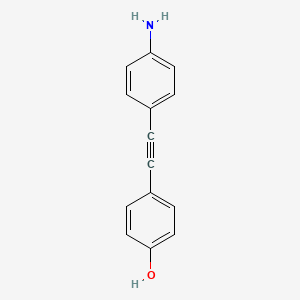
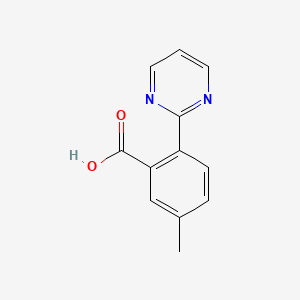
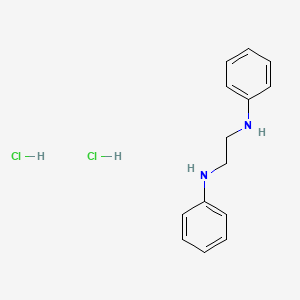
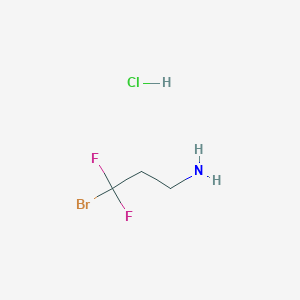
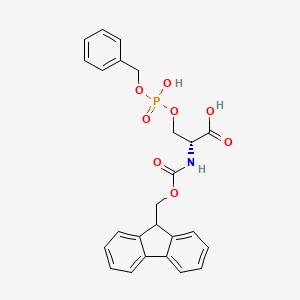
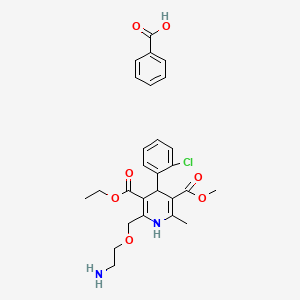
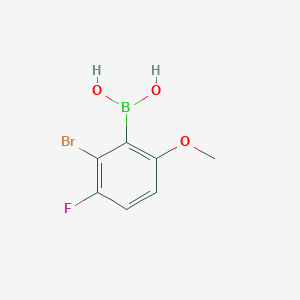
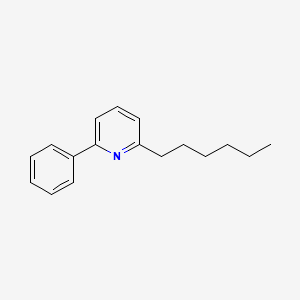
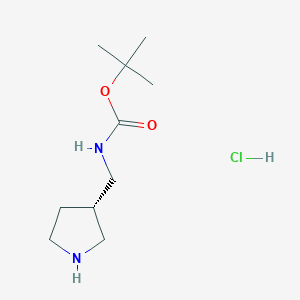
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)
